6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core structure, which includes a methoxy group at the 6-position and a nitro group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.
This compound falls under the classification of heterocyclic organic compounds, specifically within the category of pyrrolopyridines. Its chemical formula is C₈H₈N₂O₃, and it has a molecular weight of approximately 180.16 g/mol. The compound is often synthesized for research purposes, particularly in cancer therapy and other therapeutic applications.
The synthesis of 6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves several key steps:
The synthesis may also involve specific reaction conditions such as temperature control and the use of solvents to optimize yields. For instance, methylation reactions are typically performed at elevated temperatures to enhance reaction rates.
The molecular structure of 6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine features:
The presence of these functional groups significantly influences the compound's reactivity and biological activity.
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions:
The choice of reagents and conditions for these reactions is crucial for achieving desired products. For example, reduction reactions often require careful control of temperature and pressure to avoid over-reduction or side reactions.
The mechanism of action for 6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine largely depends on its specific applications in medicinal chemistry. It may act by inhibiting specific enzymes or receptors. For instance, if designed as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby preventing phosphorylation of substrates and subsequent signal transduction pathways involved in cell proliferation and survival.
Research indicates that derivatives of pyrrolopyridines have shown promising activity against various cancer cell lines, suggesting that this compound may also have significant anticancer properties .
The physical and chemical properties of 6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine include:
The compound's solubility profile is crucial for its biological applications, particularly in drug formulation where bioavailability is essential.
6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine has several scientific uses:
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the pyrrolo[3,2-c]pyridine core at specific positions. The 3-nitro-6-methoxy derivative exhibits enhanced reactivity at C5 and C7 positions due to electron-withdrawing nitro and electron-donating methoxy group directing effects. In situ halogenation at C7 generates a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [3]. Ligand selection critically influences coupling efficiency with electron-rich substrates; N,N-bidentate ligands (e.g., L4) achieve >80% yield in arylations of 7-bromo-6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine, while monodentate ligands show reduced efficacy [3]. The catalytic cycle involves oxidative addition of Pd(0) into the C-Br bond, transmetalation with boronic acids, and reductive elimination to form biaryl products [3]. Microwave-assisted protocols further enhance reaction rates and yields for sterically hindered boronic acids.
Table 1: Ligand Effects in Palladium-Catalyzed C7-Arylation
Ligand Type | Catalyst System | Yield Range (%) | Reaction Time (h) |
---|---|---|---|
N,N-Bidentate (L4) | Pd(OAc)₂/L4 (5 mol%) | 78-88 | 2-4 |
N,O-Bidentate (L2) | Pd(OAc)₂/L2 (5 mol%) | 65-79 | 4-6 |
Monodentate (PPh₃) | Pd(PPh₃)₄ (5 mol%) | 40-55 | 8-12 |
Regioselective nitration of methoxy-substituted pyrrolopyridines requires precise control to avoid ring decomposition. Electrophilic aromatic substitution targets electron-rich C3 using fuming HNO₃ in H₂SO₄ at -10°C, yielding 6-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine in 65-72% purity [8]. The nitro group’s strong electron-withdrawing nature facilitates subsequent nucleophilic substitutions or reductions. Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) selectively reduces the nitro group to amino, yielding 3-amino-6-methoxy-1H-pyrrolo[3,2-c]pyridine – a key intermediate for amide couplings or diazotization [5]. Alternative reduction with iron powder in acetic acid achieves comparable yields (85-90%) without requiring specialized equipment [5]. Nitro reduction kinetics follow pseudo-first-order behavior, with complete conversion occurring within 2-3 hours at ambient temperature.
Table 2: Comparative Nitro Reduction Methods
Reduction Method | Conditions | Yield (%) | Byproducts | Reaction Scale Feasibility |
---|---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc, 25°C | 92-95 | <2% dehalogenation | Milligram to kilogram |
Iron/Acetic Acid | Fe powder, AcOH, 80°C | 85-90 | 5-8% ring reduction | Multigram |
Zinc/Ammonium Chloride | Zn, NH₄Cl, MeOH/H₂O, 60°C | 75-80 | 10-15% over-reduction | Milligram |
The 1H-pyrrolo[3,2-c]pyridine scaffold is efficiently constructed through Cadogan or Larock cyclization. A optimized route starts with 2-bromo-5-methoxypyridine (11), oxidized to N-oxide 12 using m-CPBA, followed by nitration at C4 to afford 13 (72% yield) [5] [6]. Cyclization via Cadogan reductive methodology employs triethyl phosphite at 120°C, forming the bicyclic core in 15 with 68% yield . Alternatively, Larock indolization uses o-haloanilines and alkynes under Pd/Cu catalysis, enabling C2-aryl substitutions during ring formation. Microwave-assisted cyclizations enhance reaction efficiency, reducing completion times from hours to minutes while minimizing tar formation. Protecting group strategies (e.g., SEM or Boc) prevent N1 side reactions during functionalization.
Suzuki-Miyaura cross-coupling introduces diverse aryl groups at C7 of the pyrrolopyridine scaffold. Key intermediate 6-methoxy-7-bromo-3-nitro-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) couples with arylboronic acids using Pd(OAc)₂ (1-5 mol%), K₂CO₃ base, and mixed DMF:H₂O (4:1) solvent at 80°C [5] [6]. Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) require higher temperatures (110°C) for complete conversion, while ortho-substituted variants need bulkier ligands like SPhos. Solvent optimization shows that DMF/H₂O mixtures outperform toluene/ethanol systems in reproducibility, particularly for heteroaromatic boronic acids. The reaction tolerates functional groups including esters, nitriles, and unprotected amines when conducted under inert atmospheres.
Table 3: Suzuki-Miyaura Coupling Scope with Intermediate 16
Arylboronic Acid | Ligand | Temperature (°C) | Yield (%) | Applications |
---|---|---|---|---|
4-Indolyl | L4 | 80 | 88 | Antitumor derivatives (e.g., 10t) |
3,5-(CF₃)₂-C₆H₃ | SPhos | 110 | 76 | Electron-deficient systems |
2-Thienyl | L2 | 80 | 82 | Heterobiaryl pharmacophores |
4-NH₂-C₆H₄ | XPhos | 70 | 85 | Aniline precursors |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5